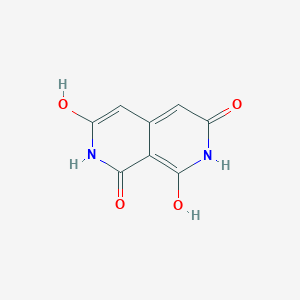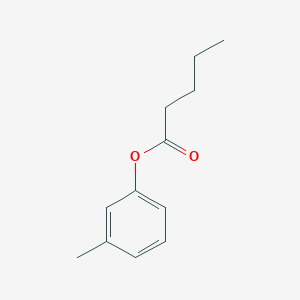
4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a pyrazole ring fused to a tetrahydroquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazole-tetrahydroquinoline compounds .
科学研究应用
4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
作用机制
The mechanism of action of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline core also show comparable chemical reactivity and applications.
Uniqueness
4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the pyrazole and tetrahydroquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile modifications and the potential for enhanced biological activity compared to simpler analogs .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-4,6,8,10,13H,5,7H2,(H,14,15) |
InChI 键 |
VTHYMQJYAFJODD-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC=CC=C2C1C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


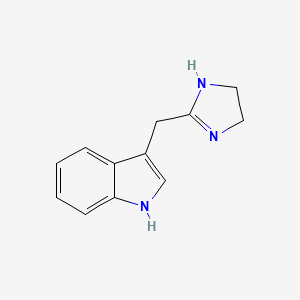
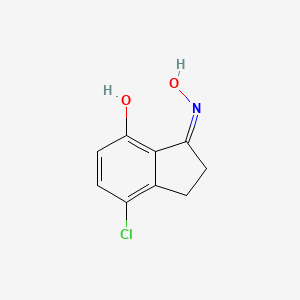
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
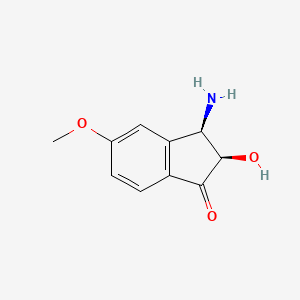
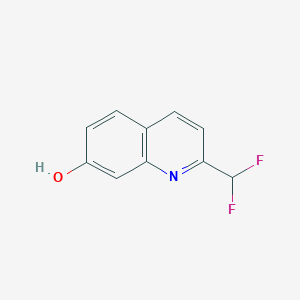
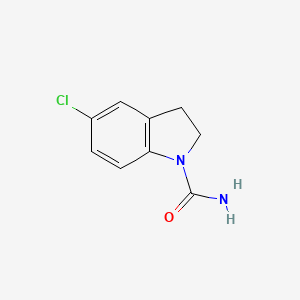

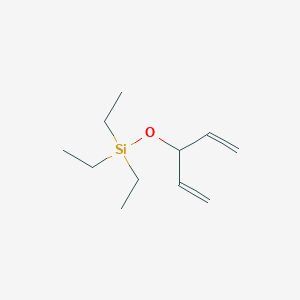
![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
